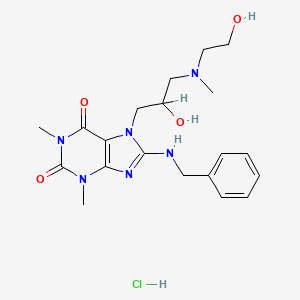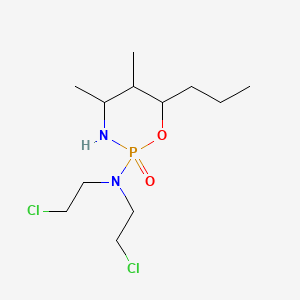
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-4,5-dimethyl-6-propyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-4,5-dimethyl-6-propyl-, 2-oxide involves the reaction of bis(2-chloroethyl)amine with tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine . The reaction is carried out at room temperature and monitored using techniques like HPLC and GC .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards . The production process also includes purification steps such as recrystallization and chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-4,5-dimethyl-6-propyl-, 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated and dechlorinated products . These derivatives are often studied for their potential biological activities and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-4,5-dimethyl-6-propyl-, 2-oxide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-4,5-dimethyl-6-propyl-, 2-oxide involves the formation of active metabolites that cross-link DNA . This cross-linking leads to the inhibition of DNA replication and transcription, ultimately causing cell death . The compound targets rapidly dividing cells, making it effective against cancer cells . The molecular pathways involved include the activation of apoptotic pathways and the inhibition of DNA repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ifosfamide: Another nitrogen mustard derivative used in cancer chemotherapy.
Melphalan: A similar compound used for treating multiple myeloma and ovarian cancer.
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.
Uniqueness
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-4,5-dimethyl-6-propyl-, 2-oxide is unique due to its specific chemical structure, which allows it to form cross-links with DNA more effectively than some other nitrogen mustard derivatives . Its ability to decrease ALDH1 activity also contributes to its clinical efficacy .
Eigenschaften
CAS-Nummer |
78219-97-3 |
|---|---|
Molekularformel |
C12H25Cl2N2O2P |
Molekulargewicht |
331.22 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4,5-dimethyl-2-oxo-6-propyl-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C12H25Cl2N2O2P/c1-4-5-12-10(2)11(3)15-19(17,18-12)16(8-6-13)9-7-14/h10-12H,4-9H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
QZSZEOYSBMTGPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(C(NP(=O)(O1)N(CCCl)CCCl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)

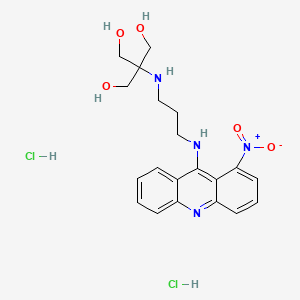
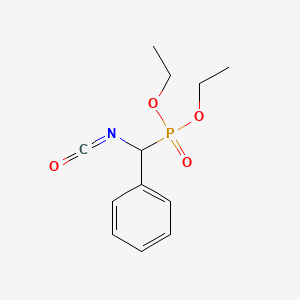
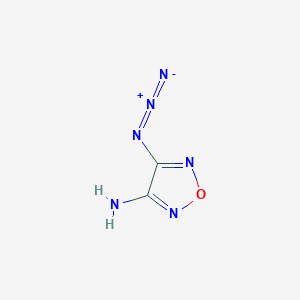

![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
